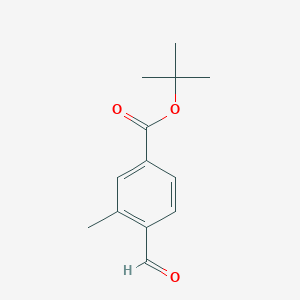

Tert-butyl 4-formyl-3-methyl-benzoate

Description

Tert-butyl 4-formyl-3-methyl-benzoate is a benzoate ester derivative featuring a tert-butyl ester group, a formyl substituent at the 4-position, and a methyl group at the 3-position of the aromatic ring. The formyl group likely enhances reactivity for further functionalization (e.g., condensation or reduction), while the tert-butyl ester provides steric bulk and hydrolytic stability .

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

tert-butyl 4-formyl-3-methylbenzoate |

InChI |

InChI=1S/C13H16O3/c1-9-7-10(5-6-11(9)8-14)12(15)16-13(2,3)4/h5-8H,1-4H3 |

InChI Key |

BRGDJKUOZRRSMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-formyl-3-methylbenzoic acid

A common starting point is 4-formyl-3-methylbenzoic acid, which can be esterified with tert-butanol under acidic conditions to yield the tert-butyl ester.

- Reaction conditions: Acid-catalyzed esterification using sulfuric acid or p-toluenesulfonic acid as catalyst.

- Solvent: Typically reflux in tert-butanol or an inert solvent with tert-butanol.

- Yield: Moderate to high yields (60-85%) depending on reaction time and purity of starting materials.

- Notes: Protection of the aldehyde group may be necessary if harsh conditions are used to avoid side reactions.

Palladium-catalyzed coupling reactions

An alternative approach involves palladium-catalyzed coupling of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde with methyl 4-vinylbenzoate followed by subsequent transformations to introduce the tert-butyl ester.

- Catalyst: Pd(OAc)2 (2 mol %) with tri(o-tolyl)phosphine (8 mol %).

- Base: Triethylamine.

- Temperature: 110 °C under argon atmosphere.

- Duration: 2 days.

- Work-up: Acidification with 2 N HCl, extraction with ethyl acetate, drying over MgSO4, and purification by silica gel chromatography.

- Yield: Approximately 4.16 g of the desired product obtained from 20 mmol scale.

- Reference: This method was reported in a Royal Society of Chemistry publication involving styrylbenzoic acid derivatives, which are structurally related to this compound.

Hydrazide intermediate synthesis and functional group modification

A synthetic strategy used in related compounds involves preparing tert-butyl hydrazide derivatives of substituted benzoic acids, followed by stepwise functional group transformations including oxidation and halogenation to introduce the formyl group.

- Step 1: Preparation of tert-butyl hydrazide by reaction of tert-butylhydrazine hydrochloride with acid chlorides derived from substituted benzoic acids.

- Step 2: Functional group modifications such as oxidation of hydroxymethyl groups to formyl groups using manganese dioxide.

- Step 3: Purification by silica gel chromatography.

- Yields: Varying from 29% to 100% depending on the step.

- Example: Conversion of 3-hydroxymethyl-5-methylbenzohydrazide to 3-formyl-5-methylbenzohydrazide using MnO2 oxidation.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | tert-butanol, acid catalyst, reflux | 60-85 | Protect aldehyde if necessary |

| Pd-catalyzed coupling | Pd(OAc)2, P(o-Tol)3, Et3N, 110 °C, 2 days | ~70 | Argon atmosphere, chromatography purification |

| Hydrazide formation | tert-butylhydrazine hydrochloride, acid chloride, base | 43-76 | Silica gel chromatography |

| Oxidation to aldehyde | MnO2, reflux in chloroform | ~100 | High purity aldehyde obtained |

Formylation via oxidation of methyl or hydroxymethyl substituents

In some synthetic routes, the formyl group is introduced by oxidation of methyl or hydroxymethyl groups on the aromatic ring.

- Oxidants: Manganese dioxide (MnO2) is commonly used for selective oxidation of benzylic alcohols to aldehydes.

- Solvent: Chloroform or dichloromethane.

- Temperature: Reflux conditions.

- Advantages: Mild conditions preserve sensitive functional groups.

Summary of synthetic routes

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Direct esterification | tert-butanol, acid catalyst | Simple, straightforward | Possible aldehyde side reactions |

| Pd-catalyzed coupling | Pd(OAc)2, P(o-Tol)3, Et3N, 110 °C | High selectivity, good yields | Long reaction time, expensive catalyst |

| Hydrazide intermediate route | tert-butylhydrazine, acid chlorides, MnO2 oxidation | Versatile functionalization | Multi-step, moderate yields |

| Oxidation of methyl/hydroxymethyl | MnO2, reflux | Mild oxidation, high purity | Requires precursor synthesis |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra confirm the presence of tert-butyl ester singlet (~1.4 ppm), aromatic protons, methyl substituent (~2.3 ppm), and aldehyde proton (~9.8-10 ppm).

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.

- Melting Points: Typically in the range of 120-130 °C depending on purity and preparation method.

- Chromatography: Silica gel column chromatography with hexane/ethyl acetate mixtures (ratios from 10:1 to 4:1) is effective for purification.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-formyl-3-methyl-benzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-tert-butyl-3-methylbenzoic acid.

Reduction: 4-tert-butyl-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl 4-formyl-3-methyl-benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of polymers, resins, and other materials where aromatic esters are required.

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-3-methyl-benzoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the electron-donating tert-butyl group activates the benzene ring towards electrophilic attack, while the formyl group can participate in nucleophilic addition reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Tert-butyl 4-formyl-3-methyl-benzoate with structurally related compounds, highlighting key differences in substituents and properties:

Key Observations :

- Reactivity : The formyl group enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Wittig reactions), similar to analogs in and .

- Stability: The tert-butyl ester group, common across all compounds, offers hydrolytic resistance compared to methyl or ethyl esters, as noted in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.